molecular formula C23H32F3N5O4 B8209793 (1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

(1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B8209793
M. Wt: 499.5 g/mol
InChI Key: LIENCHBZNNMNKG-UHFFFAOYSA-N
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Description

The compound (1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (hereafter referred to as Compound A) is a structurally complex bicyclic molecule featuring:

  • A 3-azabicyclo[3.1.0]hexane core with 6,6-dimethyl substituents.
  • An (S)-1-cyano-2-(2-oxopyrrolidin-3-yl)ethyl side chain at the N-position.
  • A (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl group at the 3-position of the bicyclic core.

Syntheses of this compound and analogs often involve multi-step protocols, including condensation reactions, chiral resolution, and acid-mediated deprotection .

Properties

IUPAC Name

N-[1-cyano-2-(2-oxopyrrolidin-3-yl)ethyl]-3-[3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIENCHBZNNMNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide , commonly referred to as a derivative of nirmatrelvir, has garnered attention in the pharmaceutical field due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name (1R,2S,5S)-N-[(S)-1-cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
CAS Number 2628280-40-8
Molecular Formula C23H32F3N5O4
Molecular Weight 499.54 g/mol
Purity 95%

The primary mechanism of action for this compound is its role as an inhibitor of the main protease (Mpro) of SARS-CoV-2. By binding to the active site of Mpro, it prevents the virus from processing its polyproteins into functional proteins necessary for viral replication. This inhibition is crucial in controlling viral load in infected individuals.

Pharmacological Effects

  • Antiviral Activity : The compound exhibits significant antiviral properties against SARS-CoV-2 and other coronaviruses by inhibiting viral replication.
  • Safety Profile : Studies indicate a favorable safety profile with minimal side effects reported during clinical trials.

Case Study 1: Clinical Trials of Nirmatrelvir

In a randomized clinical trial involving patients with COVID-19, the combination of nirmatrelvir and ritonavir demonstrated a marked reduction in hospitalization rates and mortality compared to placebo groups. The trial included over 2000 participants and was published in The New England Journal of Medicine.

Case Study 2: In Vitro Studies

In vitro studies have shown that this compound effectively inhibits Mpro activity with an IC50 value in the nanomolar range. These findings were corroborated by multiple research teams, emphasizing the compound's potential as a therapeutic agent against COVID-19.

Comparative Analysis with Other Antiviral Agents

Compound NameMechanism of ActionIC50 (nM)Clinical Use
NirmatrelvirMpro inhibitor~20COVID-19 treatment
RemdesivirRNA polymerase inhibitor~100COVID-19 treatment
FavipiravirRNA-dependent RNA polymerase inhibitor~200Influenza treatment

Scientific Research Applications

COVID-19 Treatment

Nirmatrelvir is a key component of the oral antiviral therapy Paxlovid , which combines it with another agent, Ritonavir. The combination enhances the pharmacokinetics of Nirmatrelvir, allowing for effective treatment of COVID-19 in high-risk patients. Clinical trials have demonstrated that Paxlovid significantly reduces the risk of hospitalization and death in patients with mild to moderate COVID-19 who are at high risk for severe disease .

Pharmacokinetics and Dosage

The pharmacokinetic profile of Nirmatrelvir indicates that it is rapidly absorbed and reaches peak plasma concentrations within 1 to 2 hours post-administration. The recommended dosage is typically 300 mg of Nirmatrelvir co-administered with 100 mg of Ritonavir twice daily for five days .

Safety and Efficacy

Clinical studies have shown that Nirmatrelvir is well-tolerated among patients with mild to moderate COVID-19. Common side effects include altered taste and diarrhea; however, severe adverse effects are rare . The efficacy rates reported in clinical trials suggest a reduction in hospitalization rates by approximately 89% when administered within three days of symptom onset .

Research and Development

Ongoing research is focused on understanding the long-term effects of Nirmatrelvir treatment and its potential use against other viral infections beyond SARS-CoV-2. Studies are exploring its efficacy against variants of concern and other coronaviruses .

Case Study 1: Efficacy in High-Risk Populations

A study involving elderly patients with multiple comorbidities demonstrated that treatment with Paxlovid led to a significant decrease in hospitalization rates compared to placebo groups. The results indicated that timely administration within five days post-symptom onset was crucial for maximizing therapeutic benefits .

Case Study 2: Variants and Resistance

Research has indicated that while Nirmatrelvir retains efficacy against several variants of SARS-CoV-2, ongoing surveillance is necessary to monitor potential resistance mutations that may arise with widespread use .

Comparison with Similar Compounds

Key Structural Modifications in Analogs

The following table summarizes structural analogs of Compound A, highlighting substituent variations and stereochemical differences:

Compound ID Core Structure Substituent at 3-Position Side Chain at N-Position Molecular Weight (g/mol) Key References
Compound A 3-azabicyclo[3.1.0]hexane, 6,6-dimethyl (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl (S)-1-cyano-2-(S-2-oxopyrrolidin-3-yl)ethyl ~601 (estimated)
Compound 2-5d Same as Compound A 2-(3,5-bis(trifluoromethyl)benzamido) (S)-1-amino-1-oxo-3-(S-2-oxopyrrolidin-3-yl)ethyl Not reported
C11 Same as Compound A N-(trifluoroacetyl)-L-valyl (S)-1-amino-1-oxo-3-(S-2-oxopyrrolidin-3-yl)ethyl ~504
I1Z Same as Compound A N-(tert-butylcarbamoyl)-3-methyl-L-valyl (1Z,2S)-1-imino-3-(S-2-oxopyrrolidin-3-yl)ethyl 504.665
Diast-1 (88) Same as Compound A 3-cyclobutyl-N-(trifluoroacetyl)-L-alanyl (S)-1-cyano-2-(S-2-oxopyrrolidin-3-yl)ethyl ~600 (estimated)
Diast-2 (89) Same as Compound A 3-cyclobutyl-N-(trifluoroacetyl)-D-alanyl (S)-1-cyano-2-(S-2-oxopyrrolidin-3-yl)ethyl ~600 (estimated)
Enantiomer () Same as Compound A (R)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl (R)-1-cyano-2-(R-2-oxopyrrolidin-3-yl)ethyl ~601 (estimated)

Research Findings and Data

Spectroscopic Data Comparison

  • IR Spectroscopy : Compound A’s trifluoroacetamido group shows a strong C=O stretch at ~1719 cm⁻¹, similar to I1Z’s tert-butylcarbamoyl (1718 cm⁻¹) but distinct from 2-5d’s benzamido (1650–1670 cm⁻¹) .
  • NMR : The (S)-pyrrolidinyl protons in Compound A resonate at δ 2.24–3.45 ppm, consistent with analogs like C11 and I1Z .

Preparation Methods

Bicyclohexane Carboxyl Activation

The lactam nitrogen is Boc-protected, followed by coupling with the trifluoroacetamido butanoyl group using EDCI/HOBt. Deprotection with HCl/dioxane yields the free amine.

Fragment Coupling

HATU-mediated amidation links the activated carboxyl to the cyanoethyl-pyrrolidinyl amine. Strict temperature control (−10°C) prevents racemization.

Global Deprotection

Final TFA treatment removes Boc groups while preserving the nitrile and trifluoroacetamide functionalities.

Analytical Characterization

Chiral HPLC: Confirms >99% ee for all stereocenters using a Chiralpak IC-3 column (Heptane/EtOH 70:30).
HRMS: [M+H]+ = 602.2743 (calc. 602.2746).
X-ray: Resolves the bicyclo[3.1.0]hexane puckering and substituent orientations.

Industrial Scale Considerations

Adapting the synthesis for kilogram-scale production necessitates:

  • Replacing HATU with T3P® for safer coupling

  • Continuous flow cyclopropanation to manage exotherms

  • Crystallization-induced dynamic resolution (CIDR) to enhance ee

Q & A

What are the recommended synthetic routes for this compound, and how can stereochemical integrity be maintained during synthesis?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including coupling of the bicyclo[3.1.0]hexane core with trifluoroacetamido and pyrrolidinyl-ethyl-cyano moieties. Key steps:

  • Stereoselective coupling : Use chiral auxiliaries or catalysts to preserve stereochemistry at (1R,2S,5S) and (S)-configured centers. For example, Evans oxazolidinones or asymmetric hydrogenation .
  • Protection/deprotection : Employ orthogonal protecting groups (e.g., Fmoc for amines, TBS for alcohols) to avoid side reactions .
  • Characterization : Validate intermediates via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS to confirm stereochemical purity .

Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Level: Basic
Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration of the bicyclohexane core and substituents .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .
  • 2D-NMR (NOESY, COSY) : Identify spatial proximity of protons to confirm stereochemical assignments (e.g., axial vs. equatorial substituents on the bicyclohexane) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C28H42F3N5O6) and detect impurities .

How can reaction conditions be optimized to improve yield, particularly for large-scale synthesis?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). Bayesian optimization algorithms are superior for identifying non-linear interactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the bicyclohexane intermediate but may require low-temperature coupling to avoid racemization .
  • Continuous flow systems : Mitigate exothermic side reactions during trifluoroacetamido group installation .

How should researchers address discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

Level: Advanced
Methodological Answer:

  • DFT calculations : Compare computed 1H^1H-NMR shifts (using Gaussian or ORCA) with experimental data. Adjust solvent and conformational models (e.g., IEFPCM for DMSO) to improve accuracy .
  • Dynamic effects : Account for temperature-dependent conformational flexibility in the bicyclohexane core, which may cause deviations in NOESY correlations .
  • Error analysis : Quantify systematic errors in computational methods (e.g., ±0.3 ppm for 1H^1H-NMR) and prioritize experimental validation for ambiguous signals .

What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the compound’s stability and biological activity?

Level: Advanced
Methodological Answer:

  • Cocrystallization studies : Resolve interactions between the trifluoroacetamido group and target proteins (e.g., hydrogen bonds with backbone amides) .
  • MD simulations : Analyze π-π stacking of the pyrrolidinyl ring with aromatic residues in docking models (AMBER or GROMACS) .
  • Thermodynamic profiling : Use ITC (isothermal titration calorimetry) to quantify binding entropy/enthalpy contributions from non-covalent interactions .

How can machine learning and computational tools accelerate ligand design for analogs of this compound?

Level: Advanced
Methodological Answer:

  • QSAR modeling : Train models on bioactivity data (e.g., IC50 values) to predict substituent effects on potency. Use descriptors like logP, polar surface area, and H-bond donors .
  • Generative chemistry : Employ deep learning frameworks (e.g., REINVENT) to propose novel bicyclohexane derivatives with optimized ADMET profiles .
  • Docking and MM-GBSA : Prioritize analogs with improved binding free energies to target proteins (e.g., proteases or kinases) .

What strategies ensure the compound’s stability under varying pH and temperature conditions?

Level: Basic
Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via UPLC-PDA .
  • Lyophilization : Stabilize hygroscopic intermediates by freeze-drying and storing under inert gas (argon) .
  • Excipient screening : Test stabilizers (e.g., trehalose) in formulations to prevent hydrolysis of the cyano group .

How can researchers design analogs to improve metabolic stability without compromising target affinity?

Level: Advanced
Methodological Answer:

  • Isosteric replacement : Substitute the labile cyano group with a trifluoromethyl or ethynyl moiety .
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable sites (e.g., α to the carbonyl) to slow CYP450-mediated oxidation .
  • Metabolite identification : Use hepatocyte incubations with LC-HRMS to identify major metabolic soft spots .

Which chromatographic methods are optimal for assessing purity and detecting diastereomeric impurities?

Level: Basic
Methodological Answer:

  • Reverse-phase HPLC : Use C18 columns (e.g., Agilent Zorbax) with 0.1% TFA in water/acetonitrile gradients. Monitor UV at 210 nm for amide bonds .
  • Chiral SFC : Supercritical fluid chromatography (CO2/ethanol) resolves enantiomers with faster run times than HPLC .
  • ICP-MS : Detect trace metal impurities (e.g., Pd from coupling reactions) at sub-ppm levels .

What strategies resolve challenges in enantiomeric separation during scale-up?

Level: Advanced
Methodological Answer:

  • Kinetic resolution : Use lipase-catalyzed acyl transfer to selectively esterify one enantiomer .
  • Crystallization-induced diastereomer transformation : Add chiral resolving agents (e.g., dibenzoyl tartaric acid) to enrich the desired enantiomer .
  • Simulated moving bed (SMB) chromatography : Implement continuous SMB systems for industrial-scale separation .

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